molecular formula C6H5Cl5 B12826831 1,3,4,5,6-Pentachlorocyclohexene CAS No. 1890-40-0

1,3,4,5,6-Pentachlorocyclohexene

Cat. No.: B12826831
CAS No.: 1890-40-0
M. Wt: 254.4 g/mol
InChI Key: MQYAVRUCONBHOR-UHFFFAOYSA-N
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Description

1,3,4,5,6-Pentachlorocyclohexene is a chlorinated cyclohexene derivative with the molecular formula C6H5Cl5. This compound is characterized by the presence of five chlorine atoms attached to the cyclohexene ring at positions 1, 3, 4, 5, and 6 . It is a significant compound in the field of organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,5,6-Pentachlorocyclohexene can be synthesized through the chlorination of cyclohexene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron (Fe) or ultraviolet light (UV) to facilitate the chlorination process . The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the desired positions on the cyclohexene ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination reactors where cyclohexene is continuously fed into the reactor along with chlorine gas. The reaction is monitored and controlled to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,3,4,5,6-Pentachlorocyclohexene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,4,5,6-Pentachlorocyclohexene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4,5,6-pentachlorocyclohexene involves its interaction with biological molecules and cellular pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The presence of multiple chlorine atoms enhances its reactivity and ability to form covalent bonds with biological targets, potentially leading to toxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,5,6-Pentachlorocyclohexene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

1890-40-0

Molecular Formula

C6H5Cl5

Molecular Weight

254.4 g/mol

IUPAC Name

1,3,4,5,6-pentachlorocyclohexene

InChI

InChI=1S/C6H5Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h1-2,4-6H

InChI Key

MQYAVRUCONBHOR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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